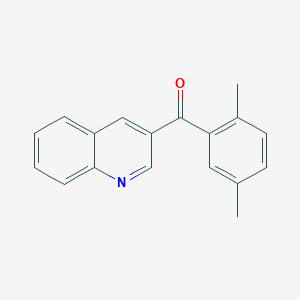
4-(2,6-Dimethylbenzoyl)quinoline; 97%
説明
4-(2,6-Dimethylbenzoyl)quinoline, or 97% for short, is a chemical compound belonging to the class of quinoline derivatives. It is a white crystalline solid with a melting point of 149-151°C and a boiling point of 280-281°C. The compound has a molecular weight of 211.25 g/mol and a chemical formula of C15H13NO2. It is a widely used compound in the research and development of drugs and other pharmaceuticals due to its unique properties and wide range of applications.
科学的研究の応用
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell signaling pathways. For instance, certain quinazoline derivatives have shown promise in treating lung and pancreatic cancers .
Antibacterial Agents
The emergence of drug-resistant bacterial strains has led to a renewed interest in quinoline compounds as potential antibacterial agents. Their ability to inhibit bacterial growth makes them valuable in the development of new antibiotics .
Antifungal Applications
Similar to their antibacterial properties, quinoline derivatives can also serve as antifungal agents. Their structural diversity allows them to target a wide range of fungal species, making them useful in treating fungal infections .
Antimalarial Drugs
Quinoline-based compounds have a long history as antimalarial drugs. Chloroquine and primaquine are well-known examples that have saved countless lives. Research continues to develop new quinoline derivatives to combat malaria, especially in the face of drug resistance .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Quinoline derivatives exhibit anti-inflammatory activity, which can be harnessed for therapeutic purposes .
Antiviral Agents
The quinoline scaffold is being explored for its antiviral capabilities. With the ongoing challenge of viral diseases, these compounds offer a promising avenue for the development of novel antiviral drugs .
Anticonvulsant Effects
Quinoline derivatives have shown potential as anticonvulsants. They can modulate neuronal excitability and may be used to treat epilepsy and other seizure disorders .
Anti-Parkinsonism Activity
Some quinoline compounds have been identified to have anti-Parkinsonism effects. They may offer a new approach to managing the symptoms of Parkinson’s disease, providing an alternative to current treatments .
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities . They have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .
Mode of Action
Quinoline-based compounds are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological and pharmacological activities .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
特性
IUPAC Name |
(2,6-dimethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJKOXJYZGCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267685 | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylbenzoyl)quinoline | |
CAS RN |
1187167-47-0 | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
amine hydrochloride](/img/structure/B6337395.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)





